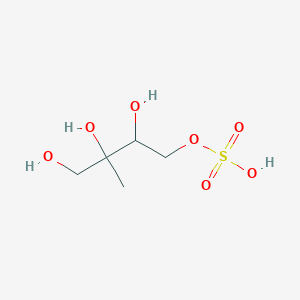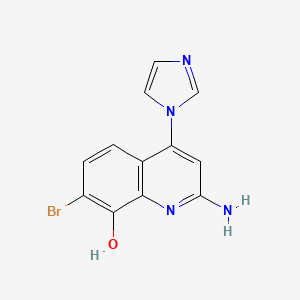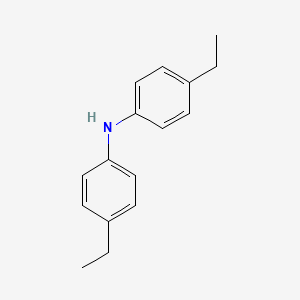![molecular formula C26H18N2O B13129982 3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)
3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 4-biphenylcarboxylic acid hydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The biphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the biphenyl rings.
Aplicaciones Científicas De Investigación
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism by which 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The biphenyl groups can enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,3′-Di(carbazol-9-yl)-5-cyano-1,1′-biphenyl: This compound has a similar biphenyl structure but with different substituents, leading to distinct properties and applications.
1,1′-Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various chemical syntheses.
Uniqueness
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring and biphenyl groups, which confer specific chemical and physical properties. These features make it suitable for specialized applications in materials science, pharmaceuticals, and other fields.
Propiedades
Fórmula molecular |
C26H18N2O |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
3,5-bis(4-phenylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H18N2O/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-27-26(29-28-25)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
Clave InChI |
XUYWWMOKESDFGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol](/img/structure/B13129957.png)






![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
